molecular formula C18H15Cl2N3O B6079751 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline

2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline

Katalognummer B6079751
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: LKIZLLWPQVUGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been used extensively in scientific research to investigate the role of EGFR signaling in cancer and other diseases.

Wirkmechanismus

2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline targets the ATP-binding site of the EGFR family of receptor tyrosine kinases, preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline induces cell cycle arrest and apoptosis in cancer cells, and reduces inflammation and oxidative stress in other diseases.
Biochemical and physiological effects:
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease and cell type being studied. In cancer cells, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline inhibits cell growth and proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiation therapy. In other diseases, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline reduces inflammation, oxidative stress, and cell death, and improves cognitive function and renal function.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has several advantages for use in lab experiments, including its high potency and specificity for EGFR inhibition, its relatively low toxicity and side effects, and its availability from commercial sources. However, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline also has some limitations, such as its poor solubility in aqueous solutions, its potential for off-target effects on other kinases, and its limited efficacy in some cancer types that are resistant to EGFR inhibition.

Zukünftige Richtungen

There are several future directions for research on 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and EGFR signaling. One area of interest is the development of new and more potent EGFR inhibitors that can overcome resistance mechanisms in cancer cells. Another area of interest is the use of 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and other EGFR inhibitors in combination with other targeted therapies and immunotherapies to enhance their efficacy and reduce toxicity. Finally, there is ongoing research on the role of EGFR signaling in other diseases beyond cancer, such as neurodegenerative diseases and metabolic disorders, which may lead to new therapeutic targets for 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and other EGFR inhibitors.

Synthesemethoden

The synthesis of 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline involves several steps, starting with the reaction of 3,4-dichloroaniline with 4-morpholinyl-2-butanone to form a substituted aniline intermediate. This intermediate is then reacted with 2-chloro-4,5-dimethoxybenzaldehyde to form the quinazoline ring system, followed by deprotection of the morpholine group to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been widely used in scientific research to investigate the role of EGFR signaling in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has also been used to study the role of EGFR signaling in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetic nephropathy.

Eigenschaften

IUPAC Name

4-[2-(3,4-dichlorophenyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-14-6-5-12(11-15(14)20)17-21-16-4-2-1-3-13(16)18(22-17)23-7-9-24-10-8-23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIZLLWPQVUGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.